molecular formula C18H16N2O2 B160649 1,3-Bis(4-aminophenoxy)benzene CAS No. 2479-46-1

1,3-Bis(4-aminophenoxy)benzene

Cat. No. B160649
M. Wt: 292.3 g/mol
InChI Key: WUPRYUDHUFLKFL-UHFFFAOYSA-N
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Patent
US05858518

Procedure details

In 11.81 kg of N-methyl-2-pyrrolidone were dissolved 0.853 kg (2.92 mols) of 1,3-bis(4-aminophenoxy)benzene, 1.04 kg (3.25 mols) of 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl, and 0.081 kg (0.33 mol) of bis(aminopropyl)tetramethyldisiloxane (the sum total of the diamine components: 6.50 mols) as the diamines and 0.956 kg (3.25 mols) of diphathalic acid dianhydride and 1,443 kg (3.25 mols) of 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dihydride (the sum of the tetracarboxylic acid dianhydride components: 6.50 mols) as aromatic tetracarboxylic acid dianhydrides. The resulting solution was stirred at room temperature for 24 hours. The temperature of the solution was raised to 75° C., and when the viscosity reached 5,000 c.p., heating was stopped, and the solution was allowed to stand to cool it to room temperature. By adding 0.696 kg (1.93 mols) of an N-methyl compound to the solution, a solution of a photosensitive polyimide resin precursor was prepared.
[Compound]
Name
N-methyl
Quantity
0.696 kg
Type
reactant
Reaction Step One
Quantity
0.853 kg
Type
reactant
Reaction Step Two
Quantity
1.04 kg
Type
reactant
Reaction Step Two
Name
bis(aminopropyl)tetramethyldisiloxane
Quantity
0.081 kg
Type
reactant
Reaction Step Two
[Compound]
Name
diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
11.81 kg
Type
solvent
Reaction Step Two
[Compound]
Name
diamines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
diphathalic acid dianhydride
Quantity
0.956 kg
Type
reactant
Reaction Step Four
Name
2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dihydride
Quantity
3.25 mol
Type
reactant
Reaction Step Five
[Compound]
Name
tetracarboxylic acid dianhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
aromatic tetracarboxylic acid dianhydrides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
NC1C=CC([O:6]C2C=CC=C(O[C:14]3[CH:19]=[CH:18][C:17]([NH2:20])=[CH:16][CH:15]=3)C=2)=CC=1.FC(F)(F)[C:25]1C=[C:29](N)[CH:28]=[CH:27][C:26]=1[C:32]1[CH:37]=[CH:36][C:35]([NH2:38])=[CH:34][C:33]=1C(F)(F)F.N[CH2:46]CC[Si](CCCN)(C)O[Si](C)(C)C.C(OC(=O)C1C(=CC=CC=1)[C:75]([O:77][C:78](=[O:88])[C:79]1[C:80](=[CH:84][CH:85]=[CH:86][CH:87]=1)C(O)=O)=[O:76])(=O)C1C(=CC=CC=1)C(O)=O.[H-].[H-].C(C1C=C([C:108]([C:117]2[CH:122]=[CH:121][C:120]([C:123]([OH:125])=O)=[C:119]([C:126]([OH:128])=[O:127])[CH:118]=2)(C(F)(F)F)C(F)(F)F)C=CC=1C(O)=O)(O)=O>CN1CCCC1=O>[CH3:46][C:28]1([CH3:29])[C:37]2[CH:36]=[C:35]([NH2:38])[CH:34]=[CH:33][C:32]=2[C:26]([C:14]2[CH:15]=[CH:16][C:17]([NH2:20])=[CH:18][CH:19]=2)([CH3:25])[CH2:27]1.[CH:85]1[C:86]([C:108]([C:117]2[CH:122]=[CH:121][C:120]3[C:123]([O:128][C:126](=[O:127])[C:119]=3[CH:118]=2)=[O:125])=[O:6])=[CH:87][C:79]2[C:78]([O:77][C:75](=[O:76])[C:80]=2[CH:84]=1)=[O:88] |f:4.5.6,8.9|

Inputs

Step One
Name
N-methyl
Quantity
0.696 kg
Type
reactant
Smiles
Step Two
Name
Quantity
0.853 kg
Type
reactant
Smiles
NC1=CC=C(OC2=CC(=CC=C2)OC2=CC=C(C=C2)N)C=C1
Name
Quantity
1.04 kg
Type
reactant
Smiles
FC(C1=C(C=CC(=C1)N)C1=C(C=C(C=C1)N)C(F)(F)F)(F)F
Name
bis(aminopropyl)tetramethyldisiloxane
Quantity
0.081 kg
Type
reactant
Smiles
NCCC[Si](O[Si](C)(C)C)(C)CCCN
Name
diamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
11.81 kg
Type
solvent
Smiles
CN1C(CCC1)=O
Step Three
Name
diamines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
diphathalic acid dianhydride
Quantity
0.956 kg
Type
reactant
Smiles
C(C=1C(C(=O)O)=CC=CC1)(=O)OC(C=1C(C(=O)OC(C=2C(C(=O)O)=CC=CC2)=O)=CC=CC1)=O
Step Five
Name
2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dihydride
Quantity
3.25 mol
Type
reactant
Smiles
[H-].[H-].C(=O)(O)C=1C=C(C=CC1C(=O)O)C(C(F)(F)F)(C(F)(F)F)C1=CC(=C(C=C1)C(=O)O)C(=O)O
Step Six
Name
tetracarboxylic acid dianhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
aromatic tetracarboxylic acid dianhydrides
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The temperature of the solution was raised to 75° C.
TEMPERATURE
Type
TEMPERATURE
Details
, heating
TEMPERATURE
Type
TEMPERATURE
Details
to cool it to room temperature

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CC1(CC(C2=C1C=C(C=C2)N)(C)C3=CC=C(C=C3)N)C.C1=CC2=C(C=C1C(=O)C3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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